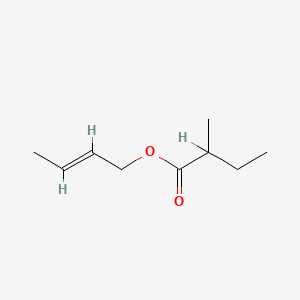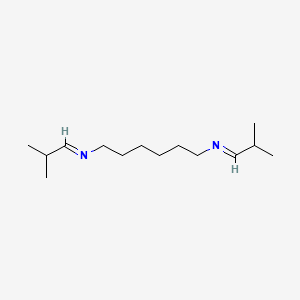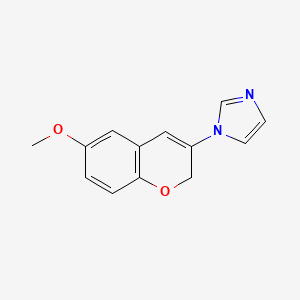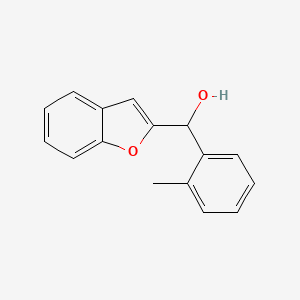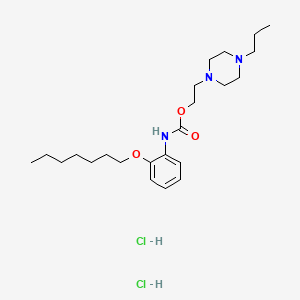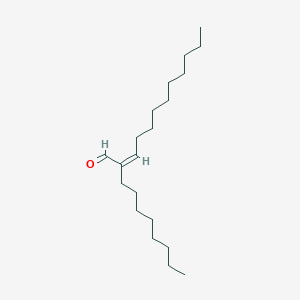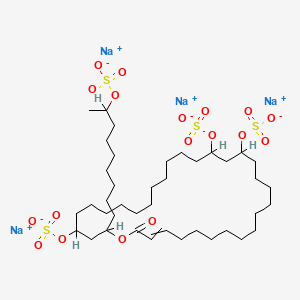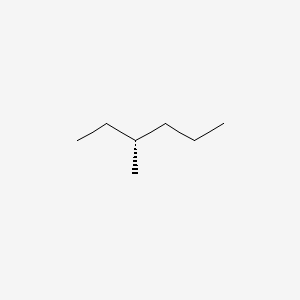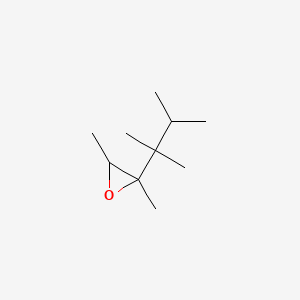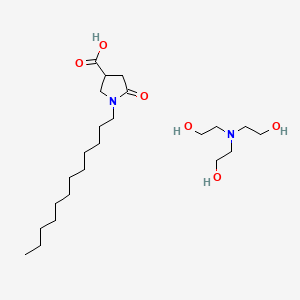
Einecs 302-379-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a white crystalline solid that is almost insoluble in water at normal temperature but soluble in organic solvents such as ethanol and dimethylformamide . It is primarily used in the field of sports science and drug development due to its ability to enhance sex hormones, improve muscle mass, and increase protein synthesis .
Preparation Methods
The preparation of 9alpha-Hydroxyandrost-4-ene-3,17-dione typically involves the synthesis reaction of androstenedione, where a hydroxyl group is added to introduce a substituent . The synthetic route involves the use of specific reagents and conditions to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.
Chemical Reactions Analysis
9alpha-Hydroxyandrost-4-ene-3,17-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions may produce dehydrogenated products.
Scientific Research Applications
9alpha-Hydroxyandrost-4-ene-3,17-dione has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other steroidal compounds. In biology and medicine, it is studied for its effects on hormone levels and its potential therapeutic applications. In the field of sports science, it is used to enhance athletic performance by improving muscle mass and protein synthesis . Additionally, it is used in drug development for its potential to treat various medical conditions.
Mechanism of Action
The mechanism of action of 9alpha-Hydroxyandrost-4-ene-3,17-dione involves its interaction with androgen receptors in the body. By binding to these receptors, it can modulate the expression of specific genes involved in muscle growth and protein synthesis. The molecular targets and pathways involved in its action include the androgen receptor signaling pathway, which plays a crucial role in regulating muscle mass and strength.
Comparison with Similar Compounds
9alpha-Hydroxyandrost-4-ene-3,17-dione is unique compared to other similar compounds due to its specific hydroxylation pattern and its effects on hormone levels. Similar compounds include androstenedione, testosterone, and other synthetic androgens. Each of these compounds has distinct properties and applications, but 9alpha-Hydroxyandrost-4-ene-3,17-dione stands out for its specific use in enhancing athletic performance and its potential therapeutic applications .
Properties
CAS No. |
94108-39-1 |
|---|---|
Molecular Formula |
C23H46N2O6 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;1-dodecyl-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H31NO3.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17(20)21)13-16(18)19;8-4-1-7(2-5-9)3-6-10/h15H,2-14H2,1H3,(H,20,21);8-10H,1-6H2 |
InChI Key |
BZYBQHZXMHDHES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CC(CC1=O)C(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


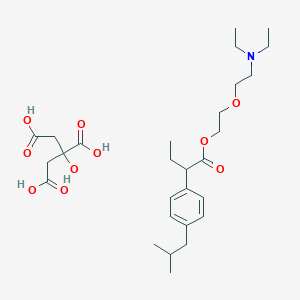
![13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one](/img/structure/B12699360.png)


